molecular formula C33H49N3O6S B2732731 N-cyclohexylcyclohexanamine;(2S)-6-[(4-methylphenyl)sulfonylamino]-2-(phenylmethoxycarbonylamino)hexanoic acid CAS No. 119853-37-1; 2362-45-0

N-cyclohexylcyclohexanamine;(2S)-6-[(4-methylphenyl)sulfonylamino]-2-(phenylmethoxycarbonylamino)hexanoic acid

Cat. No.: B2732731
CAS No.: 119853-37-1; 2362-45-0
M. Wt: 615.83
InChI Key: HQNOLGXKZKPPRU-FYZYNONXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexylcyclohexanamine;(2S)-6-[(4-methylphenyl)sulfonylamino]-2-(phenylmethoxycarbonylamino)hexanoic acid, also known as N-α-Cbz-L-lysine thiobenzyl ester hydrochloride, is a derivative of lysine. This compound is widely used in biochemical research, particularly in the study of protease and esterase activities. It serves as a substrate for various enzymatic assays, making it a valuable tool in the field of molecular biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexylcyclohexanamine;(2S)-6-[(4-methylphenyl)sulfonylamino]-2-(phenylmethoxycarbonylamino)hexanoic acid typically involves the protection of the amino group of lysine with a benzyloxycarbonyl (Cbz) group, followed by the esterification of the carboxyl group with thiobenzyl chloride. The reaction is carried out under basic conditions, usually using a base such as triethylamine. The product is then purified through crystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to verify the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexylcyclohexanamine;(2S)-6-[(4-methylphenyl)sulfonylamino]-2-(phenylmethoxycarbonylamino)hexanoic acid undergoes various chemical reactions, including:

    Oxidation: The thiobenzyl ester group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The thiobenzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-cyclohexylcyclohexanamine;(2S)-6-[(4-methylphenyl)sulfonylamino]-2-(phenylmethoxycarbonylamino)hexanoic acid is extensively used in scientific research, particularly in the following areas:

    Chemistry: As a substrate for studying enzyme kinetics and mechanisms.

    Biology: In the identification and characterization of protease and esterase activities.

    Medicine: In the development of enzyme inhibitors and therapeutic agents.

    Industry: In the production of diagnostic assays and biochemical reagents.

Mechanism of Action

The mechanism of action of N-cyclohexylcyclohexanamine;(2S)-6-[(4-methylphenyl)sulfonylamino]-2-(phenylmethoxycarbonylamino)hexanoic acid involves its interaction with specific enzymes, such as proteases and esterases. The compound acts as a substrate, binding to the active site of the enzyme and undergoing hydrolysis. This reaction releases the thiobenzyl group, which can be detected and quantified, providing insights into the enzyme’s activity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-α-Cbz-L-lysine thiobenzyl ester hydrochloride
  • Z-Lys-ONp · HCl
  • Z-Lys-SBzl·HCl

Uniqueness

N-cyclohexylcyclohexanamine;(2S)-6-[(4-methylphenyl)sulfonylamino]-2-(phenylmethoxycarbonylamino)hexanoic acid is unique due to its specific structure, which allows it to act as a versatile substrate for various enzymatic assays. Its thiobenzyl ester group provides a distinct chemical handle for detection and quantification, making it a valuable tool in biochemical research.

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-6-[(4-methylphenyl)sulfonylamino]-2-(phenylmethoxycarbonylamino)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O6S.C12H23N/c1-16-10-12-18(13-11-16)30(27,28)22-14-6-5-9-19(20(24)25)23-21(26)29-15-17-7-3-2-4-8-17;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-4,7-8,10-13,19,22H,5-6,9,14-15H2,1H3,(H,23,26)(H,24,25);11-13H,1-10H2/t19-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQNOLGXKZKPPRU-FYZYNONXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCCCC(C(=O)O)NC(=O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H49N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

615.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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